Cas no 436867-72-0 (1-Benzyl-3-boc-amino-piperidine-3-carboxylicacid)

1-Benzyl-3-boc-amino-piperidine-3-carboxylicacid Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzyl-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid
- 1-Benzyl-3-tert-butoxycarbonylaminopiperidine-3-carboxylic acid
- 1-BENZYL-3-BOC-AMINO-PIPERIDINE-3-CARBOXYLIC ACID
- 3-Piperidinecarboxylic acid, 3-[[(1,1- dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-
- 1-Benzyl-3-Boc-aminopiperidine-3-carboxylic acid
- 1-Benzyl-3-tert-butoxycarbonylamino-piperidine-3-carboxylic acid
- AB18455
- CTK1D5640
- MolPort-003-985-782
- SBB067522
- 436867-72-0
- 1-Benzyl-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylicacid
- AC-2279
- DTXSID50647489
- 1-BENZYL-3-[(TERT-BUTOXYCARBONYL)AMINO]PIPERIDINE-3-CARBOXYLIC ACID
- CS-0001947
- FT-0646228
- 1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid, AldrichCPR
- SCHEMBL13556700
- EN300-264000
- 1-Benzyl-3-Bocaminopiperidine-3-carboxylic acid
- 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid
- 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid
- AKOS015910874
- AMY37686
- MFCD04114486
- 1-Benzyl-3-boc-amino-piperidine-3-carboxylicacid
-
- MDL: MFCD04114486
- Inchi: InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)10-7-11-20(13-18)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,23)(H,21,22)
- InChI Key: BDMWQPJZSIGIBM-UHFFFAOYSA-N
- SMILES: CC(C)(OC(NC1(C(O)=O)CCCN(C1)CC2=CC=CC=C2)=O)C
Computed Properties
- Exact Mass: 334.189
- Monoisotopic Mass: 334.189
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 454
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.9A^2
- XLogP3: 0.1
Experimental Properties
- Density: 1.19
- Boiling Point: 486.922 ℃ at 760 mmHg
- Flash Point: 248.3°C
- Refractive Index: 1.565
1-Benzyl-3-boc-amino-piperidine-3-carboxylicacid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D967146-100mg |
1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid |
436867-72-0 | 95% | 100mg |
$340 | 2024-07-28 | |
TRC | B016874-25mg |
1-Benzyl-3-boc-amino-piperidine-3-carboxylicacid |
436867-72-0 | 25mg |
$ 285.00 | 2022-06-07 | ||
Alichem | A129003714-1g |
1-Benzyl-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid |
436867-72-0 | 95% | 1g |
$980.00 | 2023-09-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0033-100mg |
1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid |
436867-72-0 | 97% | 100mg |
1221.18CNY | 2021-05-07 | |
Chemenu | CM179546-1g |
1-Benzyl-3-Boc-aminopiperidine-3-carboxylic acid |
436867-72-0 | 95% | 1g |
$916 | 2023-02-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0033-500mg |
1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid |
436867-72-0 | 97% | 500mg |
¥6103.27 | 2025-01-22 | |
Enamine | EN300-264000-10g |
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid |
436867-72-0 | 10g |
$4667.0 | 2023-09-14 | ||
Enamine | EN300-264000-5g |
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid |
436867-72-0 | 5g |
$3147.0 | 2023-09-14 | ||
abcr | AB536197-50mg |
1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid; . |
436867-72-0 | 50mg |
€342.40 | 2024-07-20 | ||
eNovation Chemicals LLC | D967146-100mg |
1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid |
436867-72-0 | 95% | 100mg |
$340 | 2025-02-19 |
1-Benzyl-3-boc-amino-piperidine-3-carboxylicacid Related Literature
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Additional information on 1-Benzyl-3-boc-amino-piperidine-3-carboxylicacid
1-Benzyl-3-boc-amino-piperidine-3-carboxylic Acid (CAS No. 436867-72-0)
1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid, with the CAS registry number 436867-72-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzyl group, a Boc (tert-butoxycarbonyl) protecting group, and a piperidine ring with a carboxylic acid moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, catalysis, and advanced materials.
The synthesis of 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid involves multi-step organic reactions, often starting from readily available starting materials such as benzyl bromide and amino acids. The introduction of the Boc group is typically achieved through a carbonylation reaction, which provides excellent protection for the amine functionality during subsequent reaction steps. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, opening new avenues for its use in chiral recognition and asymmetric catalysis.
One of the most promising applications of this compound lies in its potential as a building block for peptide synthesis. The Boc group serves as an excellent protecting group for amino acids, allowing for precise control over the reactivity during peptide coupling reactions. This has led to its use in the construction of bioactive peptides with complex architectures, including those with non-natural amino acids and post-translational modifications. Recent studies have demonstrated that peptides derived from 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as β-secretase and acetylcholinesterase.
In addition to its role in peptide synthesis, this compound has also found applications in polymer chemistry. The carboxylic acid group can be readily converted into an ester or amide linkage, enabling the incorporation of this molecule into polymeric materials with tailored properties. For instance, researchers have utilized this compound to synthesize biodegradable polymers for drug delivery applications. These polymers exhibit controlled degradation profiles and can encapsulate hydrophobic drugs, enhancing their bioavailability and reducing systemic toxicity.
The piperidine ring in 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid contributes significantly to its structural versatility. Piperidine derivatives are known for their ability to adopt various conformations, which can influence their interactions with biological targets. Recent computational studies have highlighted the importance of the piperidine ring's flexibility in modulating the binding affinity of this compound to G-protein coupled receptors (GPCRs). This insight has prompted further investigations into its potential as a lead compound for GPCR-targeted drug discovery.
The benzyl group attached to this molecule plays a dual role: it enhances the lipophilicity of the compound, which is critical for membrane permeability, and it serves as a handle for further functionalization. For example, benzyl groups can be easily oxidized to yield phenolic derivatives or subjected to cross-coupling reactions to introduce additional functional groups. These modifications can significantly expand the chemical space accessible from this starting material.
From a synthetic perspective, the preparation of 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid requires careful consideration of stereochemical outcomes. The presence of multiple stereogenic centers necessitates the use of highly selective reagents and reaction conditions to ensure high enantiomeric excess. Recent advances in organocatalysis have provided new tools for achieving such selectivities, paving the way for more efficient syntheses of this compound.
In terms of safety and handling, it is important to note that while this compound is not classified as hazardous under normal conditions, proper precautions should be taken during its synthesis and use. This includes wearing appropriate personal protective equipment (PPE) and ensuring good ventilation in the laboratory setting.
In conclusion, 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid (CAS No. 436867-72-0) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique structure enables diverse applications ranging from peptide synthesis to polymer chemistry and drug discovery. As research continues to uncover new functionalities and optimize synthetic routes for this compound, its role in advancing scientific knowledge is expected to grow even further.
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